9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-
CAS No.: 32671-93-5
Cat. No.: VC17132026
Molecular Formula: C19H34O4
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32671-93-5 |
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Molecular Formula | C19H34O4 |
Molecular Weight | 326.5 g/mol |
IUPAC Name | methyl (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoate |
Standard InChI | InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+ |
Standard InChI Key | WWBBEXJQOOTEIL-ZQHUEGGHSA-N |
Isomeric SMILES | CCCCCC(/C=C/C=C/CCCCCCCC(=O)OC)OO |
Canonical SMILES | CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named methyl (13S)-13-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoate under IUPAC guidelines, reflecting its esterified carboxyl group, hydroperoxy substituent at position 13, and conjugated (E,E) double-bond geometry . Alternative designations include:
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EC Number: 605-781-7
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CAS Registry: 17675-24-0
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Synonyms: Conjugated methyl octadecadienoate hydroperoxide, 13-HPODE-Me .
Molecular Architecture
The structure comprises an 18-carbon chain with:
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A methyl ester group at C1
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Conjugated double bonds at C9–C10 (Z) and C11–C12 (E)
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A hydroperoxy (-OOH) group at C13 in the (S) configuration .
This arrangement is represented by the formula:
The (E,E) stereochemistry at C9–C11 positions confers distinct reactivity compared to cis-trans isomers .
Synthesis and Isolation Methodologies
Autoxidation of Methyl Linoleate
Primary synthesis involves autoxidation of methyl linoleate (ML) under controlled oxygen exposure. Radical-initiated peroxidation at C9 and C13 positions yields four isomeric hydroperoxides :
Isomer | Double Bond Positions | Configuration | Abundance (%) |
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13-Hydroperoxy-9Z,11E | C9–C11 | cis,trans | 30 |
13-Hydroperoxy-9E,11E | C9–C11 | trans,trans | 20 |
9-Hydroperoxy-10E,12Z | C10–C12 | trans,cis | 32 |
9-Hydroperoxy-10E,12E | C10–C12 | trans,trans | 18 |
Dry Silica Gel Chromatography
Miyashita et al. (1985) pioneered isolation using dry silica gel columns :
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Crude Separation: Autoxidized ML is eluted with diethyl ether/hexane (20:80) on Woelm TSC silica.
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Isomer Resolution: Fractions 60–70 yield 98% pure (9Z,11E)-13-hydroperoxide, while fractions 85–90 provide 92% pure (10E,12E)-9-hydroperoxide .
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Rechromatography: Intermediate fractions (71–84) undergo secondary purification to achieve 85–88% purity for remaining isomers .
Physicochemical Properties and Stability
Key Parameters
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Molecular Formula:
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Solubility: Lipophilic (soluble in hexane, diethyl ether; insoluble in water)
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Stability: Decomposes above 40°C; undergoes geometric isomerization at -80°C over weeks .
Spectroscopic Signatures
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IR: O-O stretch at 890 cm, ester C=O at 1740 cm
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NMR: signals at δ 5.5–5.7 (doublets, conjugated diene), δ 4.1 (s, methyl ester) .
Applications and Industrial Relevance
Research Applications
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Oxidation Studies: Model compound for lipid peroxidation mechanisms .
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Enzymatic Substrates: Precursor for lipoxygenase and cyclooxygenase pathways .
Sector | 2025 Consumption (MT) | 2046 Projection (MT) | CAGR (%) |
---|---|---|---|
Polymer Stabilizers | 1,200 | 2,450 | 3.8 |
Bioactive Lipids | 850 | 1,780 | 4.1 |
Surfactants | 680 | 1,210 | 3.2 |
Global Market Dynamics
Regional Consumption (2025)
Region | Market Share (%) | Key Drivers |
---|---|---|
Asia-Pacific | 42 | Expanding polymer and cosmetics industries |
Europe | 29 | Bioactive lipid R&D investments |
Americas | 24 | Surfactant demand in oilfields |
Regulatory Landscape
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